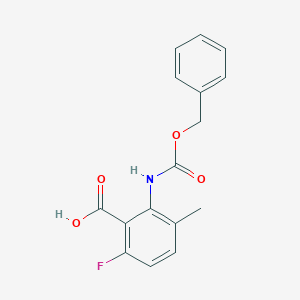
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Reactants: 2-methoxyphenyl ethyl halide.
- Conditions: Nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.
- Reaction: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Carboxamide Group
- Reactants: Carboxylic acid derivative (e.g., acyl chloride) and an amine.
- Conditions: Basic medium, typically using triethylamine or pyridine.
- Reaction: The carboxylic acid derivative reacts with the amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Hantzsch reaction and advanced purification techniques such as crystallization or chromatography.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions. The specific steps are as follows:
-
Formation of the Dihydropyridine Core
- Reactants: Aldehyde, β-keto ester, ammonia or primary amine.
- Conditions: Acidic medium, typically using acetic acid or hydrochloric acid.
- Reaction: The reactants undergo a cyclization reaction to form the dihydropyridine ring.
化学反应分析
Types of Reactions
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
-
Oxidation
- Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
- Conditions: Typically performed in an acidic or neutral medium.
- Products: Oxidation of the dihydropyridine ring can lead to the formation of pyridine derivatives.
-
Reduction
- Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Conditions: Typically performed in an inert atmosphere.
- Products: Reduction can lead to the formation of tetrahydropyridine derivatives.
-
Substitution
- Reagents: Various nucleophiles or electrophiles.
- Conditions: Depending on the nature of the substituent, reactions can be performed under basic or acidic conditions.
- Products: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
科学研究应用
Chemistry
In chemistry, N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit activity as a calcium channel blocker due to its dihydropyridine core. This makes it a potential candidate for the development of new drugs targeting cardiovascular diseases.
Medicine
In medicine, the compound’s potential as a calcium channel blocker could be explored for the treatment of hypertension and other cardiovascular conditions. Additionally, its methoxyphenyl group may impart anti-inflammatory or analgesic properties.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide likely involves its interaction with calcium channels. The dihydropyridine core can bind to the L-type calcium channels, inhibiting calcium influx into cells. This leads to vasodilation and a reduction in blood pressure. The methoxy groups may enhance its binding affinity and selectivity for these channels.
相似化合物的比较
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core.
Amlodipine: Another calcium channel blocker with a dihydropyridine structure, used to treat hypertension and angina.
Felodipine: Similar in structure and function, used for the treatment of high blood pressure.
Uniqueness
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the methoxyphenyl group, which may enhance its pharmacokinetic properties and binding affinity compared to other dihydropyridine derivatives. This structural modification could potentially lead to improved efficacy and reduced side effects.
属性
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-19-10-6-8-13(17(19)21)16(20)18-11-15(23-3)12-7-4-5-9-14(12)22-2/h4-10,15H,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEDBRCXOJJGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2986350.png)
![5-{3-[(3-Chloro-4-methylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2986352.png)

![2-Chloro-N-[(4-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B2986355.png)
![2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2986356.png)

![8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2986358.png)


![2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methoxybenzamide](/img/structure/B2986362.png)

